molecular formula C29H29IN2 B1139856 Xenocyanine CAS No. 19764-90-0

Xenocyanine

Cat. No. B1139856
CAS RN: 19764-90-0
M. Wt: 532.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescent dyes are widely used in scientific research for imaging and detection purposes. Xenocyanine is a relatively new fluorescent dye that has gained attention due to its unique properties. Xenocyanine is a near-infrared (NIR) dye that can emit fluorescence in the NIR region, which is advantageous for in vivo imaging.

Scientific Research Applications

Xenes in Biosensor Applications

Xenes are monoelemental 2D materials that have been widely used in photoelectric applications and biomedicine . Their single-element composition, high optical response capability, excellent electrical-optical properties, large specific surface area (SSA), and easy modification make them ideal for these applications .

Xenes in Biomedicine

In the field of biomedicine, Xenes have shown promise in biological sensing, drug loading, and bioimaging . Their unique properties could potentially lead to significant breakthroughs in this field .

Xenes in Photoelectric Applications

Xenes have been extensively used in photoelectric applications, including detection, modulation, and light processing . Their high optical response capability and excellent electrical-optical properties make them suitable for these applications .

MXenes in Human-like Sensors and Actuators

MXenes, another type of 2D material, have been used in various sensors and actuators . They have been used to create image sensors as artificial retinas, gas sensors, chemical biosensors, acoustic devices, and tactile sensors for electronic skin .

Cyanines in Photocatalysis

Cyanines are organic dyes bearing two aza-heterocycles linked by a polymethine chain . Their excited states, fluorescence, redox activity, and energy transfer are interesting properties that have been utilized in photocatalysis .

Cyanines in Synthesis Applications

Cyanines are easily accessible and highly tunable, making them useful in various synthesis applications . Their unique properties have been leveraged by chemists for a variety of purposes .

properties

IUPAC Name

(4E)-1-ethyl-4-[(2E,4E,6E)-7-(1-ethylquinolin-1-ium-4-yl)hepta-2,4,6-trienylidene]quinoline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N2.HI/c1-3-30-22-20-24(26-16-10-12-18-28(26)30)14-8-6-5-7-9-15-25-21-23-31(4-2)29-19-13-11-17-27(25)29;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQKIGFQQBCZCS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C/C(=C\C=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xenocyanine

CAS RN

19764-90-0
Record name Quinolinium, 1-ethyl-4-[7-(1-ethyl-4(1H)-quinolinylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19764-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Q & A

Q1: What is the primary application of xenocyanine highlighted in the research?

A1: The research paper focuses on the use of xenocyanine as a photographic sensitizer for infrared arc spectra []. This suggests its ability to extend the sensitivity of photographic plates into the infrared region, enabling the capture of spectral data beyond the visible range.

Q2: Are there any details about the material compatibility of xenocyanine with photographic plates mentioned in the study?

A2: While the research primarily focuses on the application of xenocyanine for photographing infrared arc spectra, it does not provide specific details regarding its material compatibility with different types of photographic plates []. Further research would be needed to explore potential compatibility issues and optimization strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.